Flunarizine hydroxy

Vue d'ensemble

Description

Hydroxy Flunarizine is a derivative of Flunarizine, a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .

Applications De Recherche Scientifique

Hydroxy Flunarizine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying calcium channel blockers and their derivatives.

Biology: Investigated for its effects on cellular calcium homeostasis and its potential role in neuroprotection.

Medicine: Explored for its therapeutic potential in treating migraines, vertigo, and epilepsy.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mécanisme D'action

Target of Action

Hydroxy Flunarizine primarily targets calcium channels and histamine H1 receptors . It acts as a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . These targets play crucial roles in various physiological processes, including muscle contraction, neurotransmitter release, and immune response.

Mode of Action

Hydroxy Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, it exhibits histamine H1 blocking activity, which can mitigate allergic reactions and inflammation .

Pharmacokinetics

More than 99% of the substance is bound to plasma proteins

Result of Action

The molecular and cellular effects of Hydroxy Flunarizine’s action are primarily related to its ability to block calcium entry and bind to histamine H1 receptors. This can lead to a variety of effects, including the dilation of arteries, increased oxygen delivery to tissues, and decreased blood pressure . In the context of neurological disorders, it has been shown to induce N-Ras degradation, which could be beneficial in conditions like Spinal Muscular Atrophy .

Analyse Biochimique

Biochemical Properties

Hydroxy Flunarizine, like its parent compound Flunarizine, is likely to interact with various enzymes, proteins, and other biomolecules. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action is crucial in its role in preventing migraines and aiding in the therapy of epilepsy .

Cellular Effects

Hydroxy Flunarizine’s primary cellular effect is the inhibition of calcium influx, which can influence various cellular processes. For instance, it can affect cell signaling pathways that are calcium-dependent, influence gene expression related to calcium signaling, and alter cellular metabolism by modulating calcium levels .

Molecular Mechanism

The molecular mechanism of Hydroxy Flunarizine involves its action as a calcium entry blocker. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with other biomolecules .

Temporal Effects in Laboratory Settings

While specific studies on Hydroxy Flunarizine are limited, studies on Flunarizine have shown that it has a robust inhibitory effect on hyperlocomotion induced by both amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion . These effects suggest that Hydroxy Flunarizine may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

In animal models, Flunarizine has shown a dose-dependent effect. For instance, it was able to attenuate the cognitive impairment induced by dizocilpine in the delayed alternation test for working memory . It’s plausible that Hydroxy Flunarizine may exhibit similar dosage-dependent effects.

Transport and Distribution

The transport and distribution of Hydroxy Flunarizine within cells and tissues are likely to be similar to that of Flunarizine. Flunarizine is known to inhibit the influx of extracellular calcium, suggesting it may interact with calcium transporters .

Subcellular Localization

Given its role as a calcium entry blocker, it is likely to be found in areas of the cell where calcium channels are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Hydroxy Flunarizine involves the hydroxylation of Flunarizine. The synthetic route typically includes the following steps:

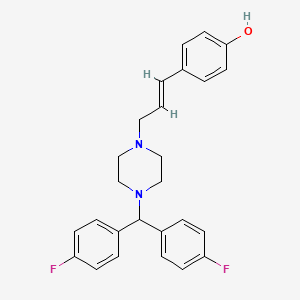

Starting Material: Flunarizine, which is synthesized from 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine.

Hydroxylation: The hydroxylation process can be carried out using various hydroxylating agents under controlled conditions to introduce the hydroxyl group into the Flunarizine molecule.

Industrial Production Methods: Industrial production of Hydroxy Flunarizine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reaction Vessel: Use of large-scale reactors with precise temperature and pressure control.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy Flunarizine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products: The major products formed from these reactions include various derivatives of Hydroxy Flunarizine with modified functional groups, which can have different pharmacological properties.

Comparaison Avec Des Composés Similaires

Flunarizine: The parent compound, also a selective calcium entry blocker.

Cinnarizine: A related compound with similar calcium channel blocking properties.

Verapamil: Another calcium channel blocker used in the treatment of cardiovascular diseases.

Comparison: Hydroxy Flunarizine is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to Flunarizine, Hydroxy Flunarizine may have different solubility, absorption, and metabolic profiles, potentially leading to variations in its therapeutic efficacy and side effect profile.

Propriétés

IUPAC Name |

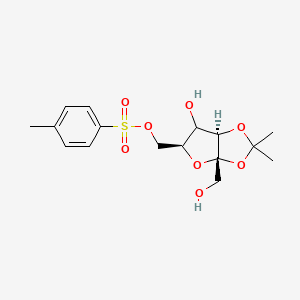

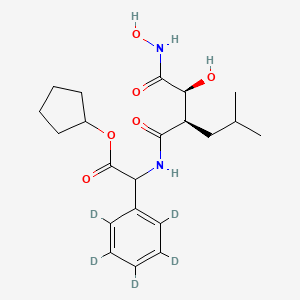

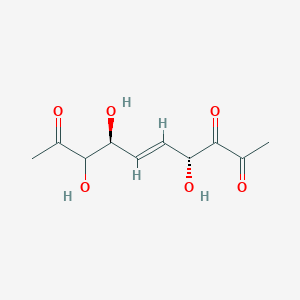

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100551-77-7 | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How is Hydroxy Flunarizine formed in the body?

A1: Hydroxy Flunarizine is a major metabolite of Flunarizine, primarily formed in female rats and male dogs. The study indicates that it's generated through aromatic hydroxylation of the phenyl ring within the cinnamyl moiety of the Flunarizine molecule. []

Q2: What is the significance of Hydroxy Flunarizine's presence in the body?

A2: The research demonstrates that Hydroxy Flunarizine, alongside bis(4-fluorophenyl)methanol, undergoes enterohepatic circulation, meaning it's reabsorbed from the intestines back into the bloodstream. This process can prolong the compound's presence in the body. Furthermore, in dogs, the glucuronide of Hydroxy Flunarizine is identified as the primary circulating form of the drug in plasma. [] This suggests that Hydroxy Flunarizine and its conjugated forms play a significant role in the overall pharmacokinetics of Flunarizine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)